N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate
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Overview
Description
N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is a complex organic compound with the molecular formula C26H52N4O3. It is known for its unique structure, which includes a long hydrocarbon chain with double bonds at the 9th and 12th positions, and an amide group linked to a polyamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of octadeca-9,12-dienoic acid, which is then converted to its corresponding acid chloride.
Amidation Reaction: The acid chloride is reacted with N-(2-aminoethyl)ethylenediamine under controlled conditions to form the desired amide linkage.
Acetylation: The final step involves the acetylation of the amide product to obtain the monoacetate form
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions
Major Products Formed
Epoxides and Diols: From oxidation of the double bonds.
Amines: From reduction of the amide group.
Substituted Amines: From nucleophilic substitution reactions
Scientific Research Applications
N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cell membrane receptors and enzymes, influencing cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
N-(2-((2-Aminoethyl)amino)ethyl)octadecanamide: Lacks the double bonds present in N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate.
N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9-enamide: Contains only one double bond compared to the two in this compound
Uniqueness
The presence of two double bonds in the hydrocarbon chain of this compound provides unique chemical reactivity and potential biological activity, distinguishing it from similar compounds .
Properties
CAS No. |
93942-03-1 |
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Molecular Formula |
C22H43N3O.C2H4O2 C24H47N3O3 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
acetic acid;(9E,12E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H43N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-2(3)4/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26);1H3,(H,3,4)/b7-6+,10-9+; |
InChI Key |
CJOWOZVNNOQBIN-JRYFSKGNSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN.CC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Origin of Product |
United States |
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